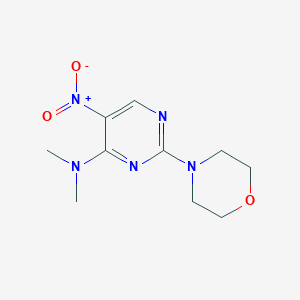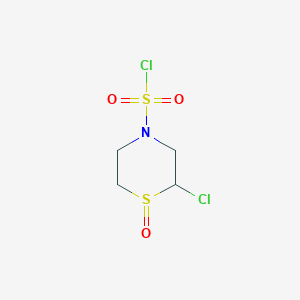![molecular formula C18H25NO2 B6603105 butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate CAS No. 2241130-87-8](/img/structure/B6603105.png)
butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate, commonly known as BBAH, is a synthetic organic compound that has been used in a variety of scientific applications, ranging from drug delivery systems to materials science. BBAH is a cyclic, water-soluble carboxylate ester with a molecular weight of approximately 270 g/mol. The compound has an aromatic ring structure, consisting of a benzyl group attached to a seven-membered ring structure. BBAH is an important chemical building block, and its use in chemical synthesis has been extensively studied.
科学研究应用
BBAH has been used in a variety of scientific research applications. It has been used as a drug delivery system for various drugs, such as antibiotics, antivirals, and cancer drugs. BBAH has also been used in the synthesis of polymers, such as polyurethanes and polyesters, and in the synthesis of materials such as carbon nanotubes and graphene. In addition, BBAH has been used in the synthesis of a variety of pharmaceuticals, such as antifungal drugs, anti-inflammatory drugs, and anticancer drugs.
作用机制
The mechanism of action of BBAH is not well understood. However, it is believed that the compound acts as a proton acceptor, allowing it to interact with a variety of molecules. This interaction can lead to a variety of effects, such as the formation of new compounds, the inhibition of enzyme activity, or the induction of cell death.
Biochemical and Physiological Effects
BBAH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, BBAH has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines.
实验室实验的优点和局限性
The use of BBAH in laboratory experiments has a number of advantages. It is easily synthesized, and its structure can be easily modified to suit the needs of the experiment. In addition, BBAH is water-soluble, which makes it easy to use in a variety of solutions. However, there are some limitations to its use. BBAH can be toxic to cells, and it can be difficult to control the concentration of the compound in solution.
未来方向
Future research on BBAH could focus on its use as a drug delivery system, as well as its potential applications in materials science and nanotechnology. In addition, further research could be conducted to explore the mechanism of action of BBAH and its potential toxicity. Finally, research could be conducted to explore the potential applications of BBAH in the synthesis of other compounds, such as polymers and pharmaceuticals.
合成方法
BBAH can be synthesized using a variety of methods. The most common method is the condensation of benzyl bromide with 2-azabicyclo[3.2.0]heptane-1-carboxylic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of the desired product. Other methods of synthesis include the use of anhydrous ammonia, sodium borohydride, and lithium aluminum hydride.
属性
IUPAC Name |
butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-2-3-11-21-17(20)18-10-9-16(18)13-19(14-18)12-15-7-5-4-6-8-15/h4-8,16H,2-3,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPLLZMNHARKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C12CCC1CN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

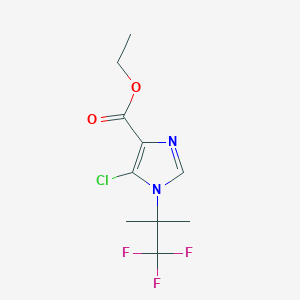

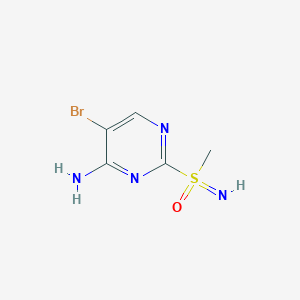
![ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate](/img/structure/B6603042.png)
![N'-hydroxy-2-[(1r,3s)-3-fluorocyclobutyl]ethanimidamide hydrochloride](/img/structure/B6603045.png)


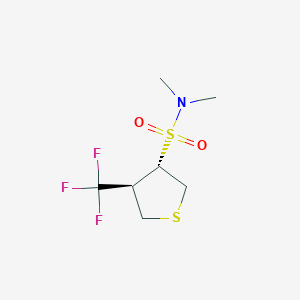
![1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B6603081.png)
![rac-(2R)-2-(3-bromophenyl)-2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B6603085.png)
![methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6603107.png)
![2-{[4-(3-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6603115.png)
